![molecular formula C10H13NO B13468402 2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile CAS No. 2308743-16-8](/img/structure/B13468402.png)
2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile is an organic compound with the molecular formula C9H11NO. It belongs to the class of bicyclic compounds, which are characterized by having two fused rings. This compound is notable for its unique structure, which includes a hydroxymethyl group and a nitrile group attached to a bicyclo[2.2.2]octene framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.2]oct-5-ene, which can be derived from simple hydrocarbons through a series of cyclization reactions.
Functional Group Introduction: The hydroxymethyl group is introduced via a hydroxylation reaction, while the nitrile group is added through a cyanation reaction.
Reaction Conditions: These reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the volume of reactants and products.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and reduce production time.
Purification Techniques: Employing advanced purification techniques such as distillation, crystallization, and chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl or nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products
Oxidation: Formation of 2-(Carboxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile.
Reduction: Formation of 2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.2]oct-5-ene-2-carbonitrile: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
Bicyclo[2.2.2]oct-5-en-2-one: Contains a carbonyl group instead of a nitrile group, leading to different reactivity and applications.
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride: Features two carboxylic anhydride groups, which significantly alter its chemical properties.
Uniqueness
2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile is unique due to the presence of both a hydroxymethyl and a nitrile group on the bicyclic framework. This combination of functional groups provides a distinct reactivity profile, making it valuable for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
2308743-16-8 |
|---|---|
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile |
InChI |
InChI=1S/C10H13NO/c11-6-10(7-12)5-8-1-3-9(10)4-2-8/h1,3,8-9,12H,2,4-5,7H2 |
InChI-Schlüssel |
OOCVNGYRHNFRRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C=CC1CC2(CO)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-d][1,4]diazepine hydrochloride](/img/structure/B13468321.png)
amine hydrochloride](/img/structure/B13468326.png)
![Ethyl2-[(2,4-dichlorothiophen-3-yl)amino]acetate](/img/structure/B13468339.png)
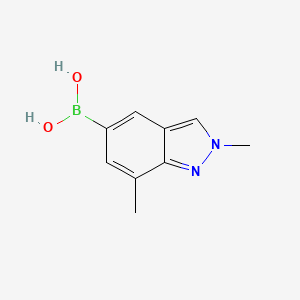

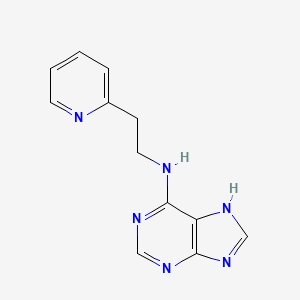
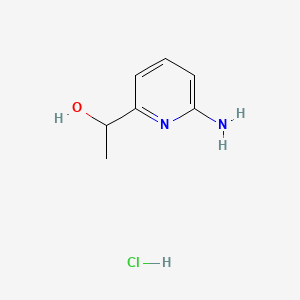
![8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one](/img/structure/B13468366.png)
![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid](/img/structure/B13468370.png)
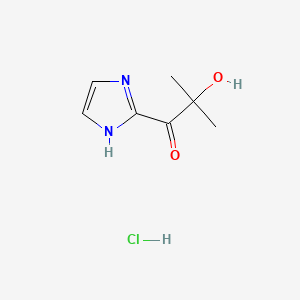
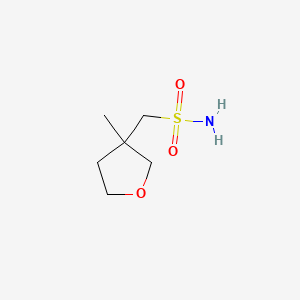
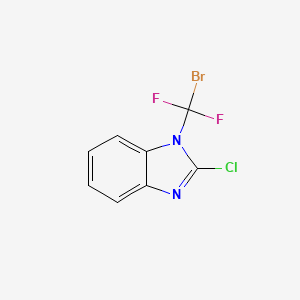
![1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride](/img/structure/B13468398.png)

